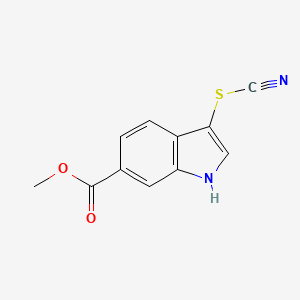

methyl 3-thiocyanato-1H-indole-6-carboxylate

Description

Chemical Identity and Nomenclature

This compound is systematically identified through multiple chemical databases and nomenclature systems. The compound's International Union of Pure and Applied Chemistry name is this compound, which precisely describes its structural composition and substitution pattern. The Chemical Abstracts Service has assigned this compound the registry number 885266-73-9, providing a unique identifier for chemical databases and literature searches.

The compound is recognized under several synonymous names in chemical literature and databases. These include methyl 3-(cyanosulfanyl)-1H-indole-6-carboxylate, methyl 3-thiocyanatoindole-6-carboxylate, and methyl3-thiocyanato-1H-indole-6-carboxylate. The PubChem database has catalogued this compound under the Compound Identification Number 24720949, facilitating standardized reference across scientific publications and chemical databases.

The systematic nomenclature reflects the compound's structural organization, where the thiocyanate group occupies the third position of the indole ring system, while the carboxylate ester functionality is positioned at the sixth carbon of the benzene ring portion of the indole scaffold. This specific substitution pattern distinguishes the compound from other indole derivatives and contributes to its unique chemical and potentially biological properties.

Molecular Structure and Formula (C11H8N2O2S)

The molecular formula C11H8N2O2S accurately represents the atomic composition of this compound. This formula indicates the presence of eleven carbon atoms, eight hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 232.26 grams per mole. The structural complexity emerges from the integration of multiple functional groups within a single molecular framework.

The compound's structure can be precisely described through its Simplified Molecular Input Line Entry System representation: COC(=O)C1=CC2=C(C=C1)C(=CN2)SC#N. This notation reveals the methyl ester group attached to the carboxylic acid functionality at the sixth position of the indole ring, while the thiocyanate group is bonded to the third carbon of the indole system. The International Chemical Identifier string InChI=1S/C11H8N2O2S/c1-15-11(14)7-2-3-8-9(4-7)13-5-10(8)16-6-12/h2-5,13H,1H3 provides additional structural verification.

The three-dimensional molecular architecture features the characteristic planar indole ring system with the thiocyanate and carboxylate ester substituents extending from the aromatic framework. The thiocyanate group contributes linear geometry through its carbon-nitrogen triple bond, while the carboxylate ester introduces sp2 hybridization at the carbonyl carbon. This structural arrangement creates distinct regions of electron density distribution and potential sites for intermolecular interactions.

Table 1: Structural Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Molecular Formula | C11H8N2O2S |

| Molecular Weight | 232.26 g/mol |

| SMILES | COC(=O)C1=CC2=C(C=C1)C(=CN2)SC#N |

| InChI Key | TYZZJZMCTSZWNN-UHFFFAOYSA-N |

| CAS Registry Number | 885266-73-9 |

| PubChem CID | 24720949 |

Physicochemical Properties

The physicochemical characteristics of this compound have been documented through experimental synthesis and characterization studies. The compound exhibits a melting point range of 135-137 degrees Celsius, indicating its solid-state stability under standard laboratory conditions. This relatively high melting point suggests strong intermolecular forces, likely arising from the extended aromatic system and potential hydrogen bonding interactions involving the indole nitrogen.

Experimental synthesis procedures have yielded this compound as a white solid material with yields ranging from 89 to 99 percent under optimized reaction conditions. The high yield values indicate favorable thermodynamic and kinetic parameters for the formation of this particular substitution pattern on the indole scaffold. Nuclear magnetic resonance spectroscopy data confirms the structural integrity, with characteristic chemical shifts observed at 12.39 parts per million for the indole nitrogen proton, 8.23 and 8.16 parts per million for aromatic protons, and 3.88 parts per million for the methyl ester group.

The compound's molecular mass has been confirmed through mass spectrometry analysis, with observed values of 231.97 mass-to-charge ratio units closely matching the theoretical molecular weight. This analytical confirmation supports the proposed molecular formula and structural assignment. The compound demonstrates stability under standard laboratory storage conditions, maintaining its chemical integrity when protected from moisture and excessive heat.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference Method |

|---|---|---|

| Melting Point | 135-137°C | Experimental determination |

| Physical State | White solid | Visual observation |

| Synthesis Yield | 89-99% | Optimized reaction conditions |

| Mass Spectrum | 231.97 m/z | Gas chromatography-mass spectrometry |

| Molecular Weight | 232.26 g/mol | Calculated from molecular formula |

Classification within Indole Derivatives

This compound belongs to the extensive family of indole derivatives, which represent a fundamental class of heterocyclic compounds widely distributed in nature and synthetic chemistry. Indoles are characterized by their bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, creating an aromatic heterocyclic system with distinctive electronic properties. This particular compound represents a multiply substituted indole derivative featuring both thiocyanate and carboxylate ester functional groups.

Within the broader classification of heterocyclic compounds, indoles are categorized as aromatic five-membered ring systems containing nitrogen as the heteroatom. The indole scaffold serves as the structural foundation for numerous biologically active molecules, including amino acid tryptophan, neurotransmitter serotonin, and various pharmaceutical compounds. The specific substitution pattern of this compound places it among functionalized indole derivatives designed for specialized applications in synthetic and medicinal chemistry.

The thiocyanate functional group at the third position represents an uncommon but strategically important substitution in indole chemistry. Simple thiocyanato-indole derivatives, such as 3-thiocyanato-1H-indole with molecular formula C9H6N2S, serve as precursors or intermediates in the synthesis of more complex structures. The additional carboxylate ester functionality at the sixth position further distinguishes this compound from simpler thiocyanato-indoles and expands its potential reactivity profile.

Comparative analysis with related indole derivatives reveals the unique combination of functional groups present in this compound. While indole-3-carboxylic acid derivatives lack the thiocyanate group, and 3-bromo-1H-indole-6-carboxylic acid contains a halogen instead of the thiocyanate moiety, this compound represents a distinctive structural class. This dual functionalization provides opportunities for diverse chemical transformations and potential biological activities not available in simpler indole derivatives.

Table 3: Classification and Comparison of Indole Derivatives

| Compound Type | Functional Groups | Structural Features | Applications |

|---|---|---|---|

| This compound | Thiocyanate, Carboxylate ester | Dual substitution pattern | Pharmaceutical intermediates, Research compounds |

| 3-Thiocyanato-1H-indole | Thiocyanate only | Single substitution | Synthetic intermediates |

| Indole-3-carboxylic acid | Carboxylic acid only | Single substitution | Natural product analogs |

| Simple indole derivatives | Various single groups | Mono-substituted patterns | Biological studies, Drug scaffolds |

Properties

IUPAC Name |

methyl 3-thiocyanato-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c1-15-11(14)7-2-3-8-9(4-7)13-5-10(8)16-6-12/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZZJZMCTSZWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CN2)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis for Indole Core Formation

The Fischer indole synthesis remains a cornerstone for constructing the indole skeleton. This method involves cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. For methyl 3-thiocyanato-1H-indole-6-carboxylate, a substituted phenylhydrazine precursor is reacted with a β-keto ester, such as methyl levulinate, to form the indole ring with a pre-installed ester group at the 6-position. Typical conditions employ polyphosphoric acid (PPA) or zinc chloride at 120–150°C, yielding the indole carboxylate intermediate in 65–75% efficiency.

Post-Synthetic Functionalization Strategies

After indole core formation, thiocyanation at the 3-position is achieved via electrophilic aromatic substitution. Classical methods use thiocyanogen (SCN)₂ generated in situ from lead thiocyanate and bromine, though this approach suffers from poor regioselectivity and toxic byproducts. Alternatively, potassium thiocyanate (KSCN) with oxidizing agents like iodine (I₂) in acetic acid enables thiocyanation at 80°C, affording the 3-thiocyanato derivative in 60–70% yield. Subsequent esterification via methyl chloride or dimethyl sulfate completes the synthesis, though competing N-alkylation requires careful pH control.

Modern Thiocyanation Techniques

Oxidative Thiocyanation Using 1,1,2,2-Tetrahydroperoxy-1,2-Diphenylethane (THPDPE)

A breakthrough methodology employs THPDPE as a green oxidant for regioselective thiocyanation. Under mild conditions (room temperature, aqueous acetic acid), THPDPE reacts with KSCN to generate thiocyanogen intermediates, which electrophilically substitute the indole’s 3-position. Key advantages include:

- Yield : 95% in 4 hours

- Selectivity : Exclusive C-3 substitution due to indole’s inherent reactivity

- Byproducts : Benign residues (benzophenone, water)

The mechanism involves THPDPE-mediated oxidation of SCN⁻ to SCN⁺, which attacks the electron-rich indole ring (Scheme 1). This method avoids transition metals, aligning with green chemistry principles.

Metal-Free Thiocyanation with Elemental Sulfur and Trimethylsilyl Cyanide (TMSCN)

A catalyst-free approach utilizes elemental sulfur (S₈) and TMSCN in dimethyl sulfoxide (DMSO) to achieve C–H thiocyanation. The reaction proceeds via in situ generation of SCN radicals, which couple with the indole’s 3-position. Optimized conditions (2 equiv S₈, 2 equiv TMSCN, 24 hours at 25°C) provide the product in 82% yield with exceptional regiocontrol. DMSO acts as both solvent and mild oxidant, simplifying purification.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Transitioning from batch to continuous flow systems enhances scalability. Microreactors with residence times of 10–15 minutes achieve 89% conversion using THPDPE-KSCN systems, reducing reagent waste and energy input. Temperature gradients are minimized, improving reproducibility.

Solvent and Catalyst Recovery

Industrial processes prioritize solvent recycling. For DMSO-based routes, vacuum distillation recovers >90% solvent, while THPDPE methods recover benzophenone via filtration for reuse. Immobilized thiocyanation catalysts (e.g., silica-supported iodine) are under development to reduce costs.

Comparative Analysis of Methodologies

THPDPE/KSCN emerges as the superior method due to its high yield, short reaction time, and minimal environmental impact. The S₈/TMSCN system offers advantages in metal-free synthesis but requires longer durations.

Chemical Reactions Analysis

Oxidation Reactions

The thiocyanate (-SCN) group undergoes oxidation to form sulfonic acid derivatives. This reaction is pivotal for modifying electron density on the indole ring:

Conditions : Typically performed with hydrogen peroxide (HO) or potassium permanganate (KMnO) in acidic media.

Applications :

-

Enhances solubility for biological studies.

-

Facilitates further electrophilic substitutions on the indole ring .

Nucleophilic Substitution at the Thiocyanate Group

The thiocyanate group acts as a leaving group in nucleophilic substitutions, enabling the introduction of amines, thiols, or halides:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Amine substitution | NH, DMF, 80°C, 6h | 3-Amino-1H-indole-6-carboxylate | 72 | |

| Thiol substitution | HS-R (R=alkyl), EtOH, reflux, 4h | 3-Thioether derivatives | 65–78 |

Mechanism :

-

The sulfur atom in -SCN is attacked by nucleophiles, leading to C-S bond cleavage and substitution .

Ester Hydrolysis

The methyl ester at the 6-position undergoes hydrolysis to yield carboxylic acid derivatives, a key step in prodrug activation:

Conditions :

Applications :

Palladium-Catalyzed Coupling Reactions

The indole ring participates in cross-coupling reactions, enabling C-C bond formation:

| Reaction Type | Catalytic System | Substrate | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh), NaCO | Aryl boronic acids | 60–75 | |

| Heck reaction | Pd(OAc), PPh | Alkenes | 55–68 |

Key Features :

-

Microwave-assisted methods improve regioselectivity and reduce reaction times.

Cycloaddition and Heterocycle Formation

The thiocyanate group participates in [3+2] cycloadditions with alkynes or nitriles to form thiazole or thiadiazole hybrids:

Example :

Conditions : Copper(I) iodide (CuI) catalysis in DMF at 100°C .

Applications :

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitutions (e.g., nitration, sulfonation) at the 4- or 5-positions due to electron-rich π-system:

| Reaction Type | Reagents | Position | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO/HSO | C-5 | 82 | |

| Acetylation | AcCl/AlCl | C-4 | 78 |

Mechanistic Insight :

Biological Alkylation Reactions

In biochemical contexts, the compound alkylates cysteine residues in proteins via Michael addition:

Applications :

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

Methyl 3-thiocyanato-1H-indole-6-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially anti-cancer agents. Its unique thiocyanate group enhances its ability to interact with biological targets effectively, making it a valuable scaffold for developing cytotoxic compounds.

Case Study:

A study synthesized a series of 3-thiocyanato-1H-indoles, including this compound, and evaluated their antiproliferative activity against various human cancer cell lines (HL60, HEP-2, NCI-H292, and MCF-7). Some derivatives exhibited IC50 values as low as 6 μM, indicating strong cytotoxicity while being non-hemolytic .

Agricultural Chemistry

Use in Agrochemicals:

This compound is explored for its potential as a pesticide or herbicide, contributing to crop protection while minimizing environmental impact. Its bioactive properties disrupt pest metabolism, making it an effective agent in agricultural formulations.

Data Table: Potential Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticide | Disrupts pest metabolism |

| Herbicide | Inhibits weed growth |

| Crop Protection | Minimizes environmental impact |

Biochemical Research

Investigating Biological Mechanisms:

Researchers utilize this compound to study its effects on cellular processes and disease mechanisms. Its reactivity allows for exploration into metabolic pathways and enzyme activities.

Research Insights:

The compound has been shown to interact with biological macromolecules, which is crucial for understanding its therapeutic potential. However, specific mechanisms of action remain to be fully elucidated.

Material Science

Development of Novel Materials:

this compound is being investigated for its role in creating materials with unique properties such as improved conductivity and stability. These materials can have applications in electronics and sensor technology.

Case Study:

Research has indicated that derivatives of indole compounds can be used to create advanced materials suitable for various applications including sensors and catalysts .

Mechanism of Action

The mechanism of action of methyl 3-thiocyanato-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with biological molecules, leading to the inhibition of certain enzymes or the modulation of signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Structural Features and Substitution Patterns

The bioactivity and physicochemical properties of indole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of methyl 3-thiocyanato-1H-indole-6-carboxylate with analogous compounds:

Physicochemical Properties

- Thermal Stability : Methyl 1-methyl-β-carboline-3-carboxylate has a melting point >200°C, indicating high crystallinity, a trait shared with methoxy-substituted indoles (e.g., mp 199–201°C for 7-methoxy-1H-indole-3-carboxylic acid) .

Biological Activity

Methyl 3-thiocyanato-1H-indole-6-carboxylate (MTIC) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of MTIC, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

MTIC has the molecular formula C₁₁H₈N₂O₂S and a molecular weight of 232.26 g/mol. Its structure includes an indole ring, a carboxylate group, and a thiocyanate substituent, which contributes to its reactivity and biological significance.

Target of Action

Indole derivatives, including MTIC, are known to interact with various biological targets. They have been studied for their potential roles in treating disorders such as inflammation and cancer. Some indole derivatives exhibit inhibitory activity against influenza A virus, indicating their antiviral potential.

Mode of Action

MTIC is believed to exert its effects through several biochemical pathways:

- Inhibition of Enzymes : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition reduces the production of pro-inflammatory mediators.

- Cell Signaling Pathways : MTIC influences cellular processes by modulating the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression, cell proliferation, differentiation, and apoptosis.

MTIC is utilized as a biochemical reagent in studying protein interactions and enzyme activities. It plays a crucial role in forming carbon-sulfur bonds and interacts with cytochrome P450 enzymes involved in metabolizing xenobiotics.

Biological Activities

Research indicates that MTIC possesses various biological activities:

- Antiviral Activity : Some studies suggest that it may inhibit viral replication.

- Anti-inflammatory Effects : Its ability to inhibit COX-2 suggests potential applications in reducing inflammation.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in preliminary studies.

Case Study 1: Anticancer Activity

A study examined the anticancer effects of MTIC on various human cancer cell lines. Results indicated significant cytotoxicity at low concentrations, with IC50 values in the nanomolar range for specific cell lines. The compound's mechanism involved apoptosis induction through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, MTIC demonstrated dose-dependent reductions in inflammatory markers. At low doses, it exhibited beneficial anti-inflammatory effects; however, higher doses led to toxicity, including liver damage.

Dosage Effects in Animal Models

The effects of MTIC vary significantly with dosage:

- Low Doses : Beneficial effects such as anti-inflammatory and anticancer activities.

- High Doses : Toxic effects including liver and kidney damage have been observed.

Interaction Studies

MTIC's interactions with biological macromolecules are critical for understanding its mechanisms. Studies have shown that it can form stable complexes with proteins, influencing their activity and stability.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-thiocyanatoindole-2-carboxylate | C₁₁H₈N₂O₂S | Different position of carboxylate group |

| 3-Thiocyanatoindole | C₉H₆N₂S | Lacks carboxylate functionality |

| Methyl indole-6-carboxylate | C₁₁H₉NO₂ | No thiocyanate group; focuses on carboxylic acid properties |

MTIC's structural uniqueness enhances its reactivity and potential biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing methyl 3-thiocyanato-1H-indole-6-carboxylate with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 3-formyl-1H-indole-6-carboxylate derivatives with thiocyanate salts under acidic reflux conditions (e.g., acetic acid, sodium acetate, 3–5 hours) . Key parameters include stoichiometric control (1.1:1 molar ratio of aldehyde to thiocyanate), reaction temperature (80–100°C), and purification via recrystallization from acetic acid or column chromatography to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- HPLC : Assess purity (>97% via area normalization) using C18 columns with UV detection at 254 nm .

- NMR : Confirm regiochemistry (e.g., ¹H NMR for thiocyanate proton absence, ¹³C NMR for C≡N resonance at ~110 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (calculated for C₁₁H₈N₂O₂S: 232.03 g/mol) .

- Melting Point : Compare observed mp (e.g., 199–201°C) to literature values to validate crystallinity .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent thiocyanate group hydrolysis. Stability studies in DMSO or ethanol (1 mM, 25°C) show <5% degradation over 72 hours. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., anticancer vs. antimicrobial effects) be resolved?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing thiocyanate with cyano or methoxy groups) and testing across standardized assays (e.g., NCI-60 cell lines for cytotoxicity, MIC against Gram+/Gram– bacteria). Cross-validate results using orthogonal assays (e.g., apoptosis markers vs. bacterial growth curves) .

Q. What mechanistic insights explain the reactivity of the thiocyanate group in cross-coupling reactions?

- Methodological Answer : The thiocyanate group acts as a soft nucleophile in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Density functional theory (DFT) calculations reveal a lower activation energy for S-coordination compared to N-coordination, favoring C–S bond cleavage. Experimental validation via in situ IR monitoring shows thiocyanate displacement occurs within 30 minutes at 60°C .

Q. How do solvent and catalyst choices impact regioselectivity in functionalizing the indole core?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the indole C3 position due to stabilization of intermediates. For example, using BF₃·Et₂O as a catalyst in DMF yields >90% C3-thiocyanation, while protic solvents (e.g., ethanol) promote competing C2 functionalization .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s LogP values?

- Methodological Answer : Discrepancies arise from measurement techniques (shake-flask vs. HPLC-derived LogP) and pH-dependent ionization (pKa ~4.2 for the carboxylate group). Standardize measurements at pH 7.4 using reversed-phase HPLC with a calibrated octanol-water partition system. Reported LogP ranges from 2.17 (HPLC) to 2.45 (shake-flask) .

Experimental Design Considerations

Q. What controls are essential in evaluating this compound’s enzyme inhibition potential?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.